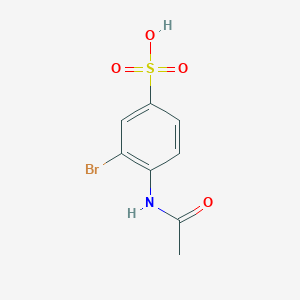
2,2-Bis(methylsulfanyl)cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(methylsulfanyl)cyclopentan-1-one is an organic compound with the molecular formula C7H12OS2 This compound features a cyclopentanone ring substituted with two methylsulfanyl groups at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(methylsulfanyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the reaction of cyclopentanone with methylthiol in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the methylthiol groups onto the cyclopentanone ring.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the concentration of reactants, temperature, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis(methylsulfanyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylsulfanyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanone derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Bis(methylsulfanyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Bis(methylsulfanyl)cyclopentan-1-one involves its interaction with various molecular targets. The compound’s effects are primarily mediated through its ability to undergo nucleophilic substitution and oxidation-reduction reactions. These reactions can modify the structure and function of biological molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanone: The parent compound without the methylsulfanyl groups.
2,2-Bis(ethylsulfanyl)cyclopentan-1-one: A similar compound with ethylsulfanyl groups instead of methylsulfanyl groups.
2,2-Bis(methylsulfanyl)cyclohexan-1-one: A similar compound with a cyclohexanone ring instead of a cyclopentanone ring.
Uniqueness
2,2-Bis(methylsulfanyl)cyclopentan-1-one is unique due to the presence of two methylsulfanyl groups, which impart distinct chemical properties and reactivity. These groups enhance the compound’s nucleophilicity and ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
77412-94-3 |
|---|---|
Molekularformel |
C7H12OS2 |
Molekulargewicht |
176.3 g/mol |
IUPAC-Name |
2,2-bis(methylsulfanyl)cyclopentan-1-one |
InChI |
InChI=1S/C7H12OS2/c1-9-7(10-2)5-3-4-6(7)8/h3-5H2,1-2H3 |
InChI-Schlüssel |
IQWDPLCNMAXOOD-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1(CCCC1=O)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


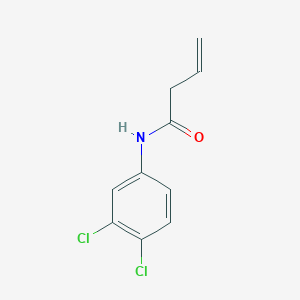
![2-Propanol, 1,3-bis[bis[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino]-](/img/structure/B14434645.png)
![Trimethyl[1-(phenylsulfanyl)propyl]silane](/img/structure/B14434653.png)
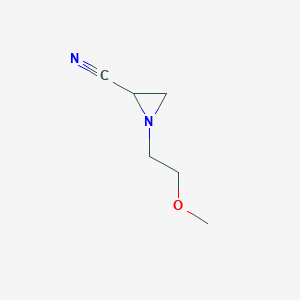
![2-[(Ethenylsulfanyl)methyl]oxirane](/img/structure/B14434683.png)
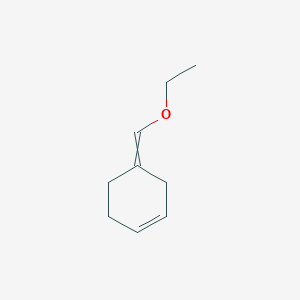
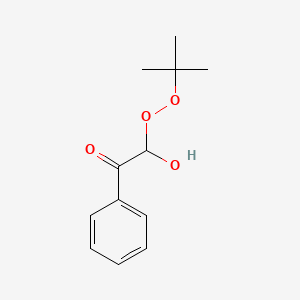
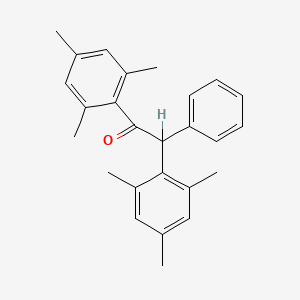
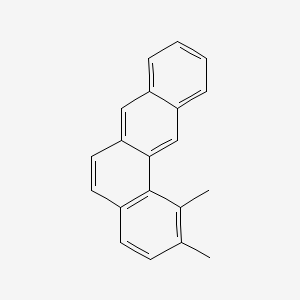
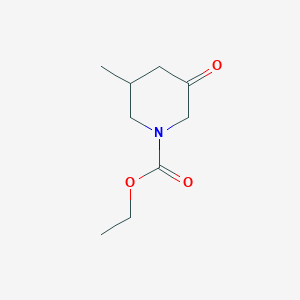
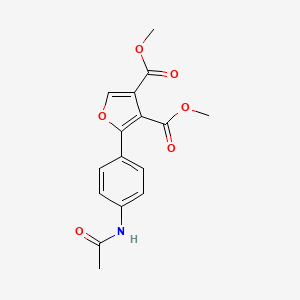
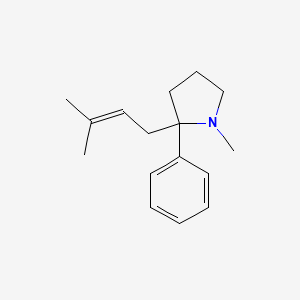
![4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14434733.png)
